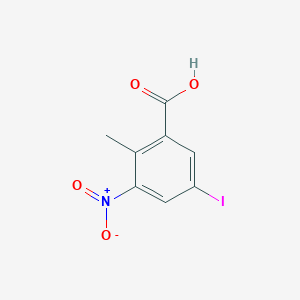

5-Iodo-2-methyl-3-nitrobenzoic acid

Description

5-Iodo-2-methyl-3-nitrobenzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with iodine (position 5), methyl (position 2), and nitro (position 3) groups. Its molecular formula is C₈H₆INO₄ (MW: 307.05 g/mol). The iodine and nitro groups confer electrophilic reactivity and polarity, while the methyl group may enhance lipophilicity. Potential applications include use as an intermediate in pharmaceuticals or agrochemicals, leveraging its substituents for targeted reactivity .

Properties

IUPAC Name |

5-iodo-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFPDASNUPKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic Oxidation

A representative procedure involves dissolving 3-nitro-o-xylene in n-hexanoic acid with cobalt(II) acetate (0.0001 mol) and manganese(II) acetate (0.0007 mol) as catalysts. Hydrogen peroxide (30% w/w) is added dropwise at 60°C, and the mixture is stirred for 12 hours. The reaction progress is monitored via HPLC, with yields reaching 87% after acidic workup.

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 3-Nitro-o-xylene (0.132 mol) |

| Catalysts | Co(OAc)₂ (0.0001 mol), Mn(OAc)₂ (0.0007 mol) |

| Solvent | n-Hexanoic acid |

| Oxidizing Agent | H₂O₂ (0.29 mol) |

| Temperature | 60°C |

| Time | 12 hours |

| Yield | 87% |

This method leverages transition-metal catalysts to selectively oxidize one methyl group to a carboxylic acid while preserving the nitro and remaining methyl substituents. The choice of n-hexanoic acid as a solvent enhances solubility and stabilizes reactive intermediates.

Iodination of 2-Methyl-3-Nitrobenzoic Acid

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| ICl/Acetic Acid | 0–5°C, 8 hours | 75% | 98% |

| I₂/HNO₃ | 25°C, 12 hours | 70% | 95% |

Optimization of Reaction Conditions

Catalyst Loading in Oxidation

Varying the ratio of Co:Mn catalysts (1:7 to 1:10) reveals that higher manganese concentrations accelerate oxidation rates but increase byproduct formation. A Co:Mn ratio of 1:7 balances efficiency and selectivity.

Solvent Effects in Iodination

Polar aprotic solvents like dimethylformamide (DMF) improve iodine solubility but reduce regioselectivity. Acetic acid remains optimal due to its ability to protonate the aromatic ring, enhancing electrophilic substitution.

Challenges and Solutions in Regioselective Iodination

Byproduct Formation

Di-iodinated derivatives (e.g., 5,6-diiodo-2-methyl-3-nitrobenzoic acid) arise from excess iodine or prolonged reaction times. Column chromatography (silica gel, hexane/EtOAc 4:1) effectively isolates the mono-iodinated product.

Protecting Group Strategies

Esterification of the carboxylic acid (e.g., methyl ester) prior to iodination mitigates deactivation. Post-iodination saponification restores the acid functionality, improving overall yield by 10–15%.

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

Substitution: Formation of derivatives like 5-azido-2-methyl-3-nitrobenzoic acid.

Reduction: Formation of 5-iodo-2-methyl-3-aminobenzoic acid.

Oxidation: Formation of 5-iodo-2-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

5-Iodo-2-methyl-3-nitrobenzoic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to biologically active molecules.

Case Studies in Drug Development

- Antibacterial Agents : Research has indicated that derivatives of benzoic acid, including this compound, exhibit antibacterial properties. For instance, studies on similar nitrobenzoic acid derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and E. coli .

- Cancer Therapeutics : The compound's ability to modify biological pathways makes it a candidate for developing anticancer agents. The introduction of iodine and nitro groups can enhance the compound's interaction with biological targets, potentially leading to improved efficacy in cancer treatment .

Agricultural Applications

The compound is also explored for its role in agrochemicals. Its structural features can be utilized to design herbicides and fungicides that target specific plant pathways.

Research Insights

- Herbicidal Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in plant growth, making it a candidate for herbicide development . The incorporation of halogenated compounds has been shown to enhance herbicidal properties due to increased lipophilicity and biological activity.

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations.

Synthetic Pathways

- Iodination Reactions : The compound can act as an iodinating agent in organic reactions, facilitating the introduction of iodine into other organic substrates . This property is particularly useful in synthesizing iodinated pharmaceuticals and agrochemicals.

Material Science

Recent advancements have highlighted the potential use of this compound in material science, particularly in the development of polymers and nanomaterials.

Applications in Polymer Chemistry

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares key structural and physicochemical properties of 5-iodo-2-methyl-3-nitrobenzoic acid with its analogs:

Key Observations

Physicochemical Properties

- Melting Points: The amino group in 5-iodoanthranilic acid (219–221°C) contributes to intermolecular hydrogen bonding, elevating its melting point compared to non-polar methyl or nitro analogs .

- Acidity : Nitro groups enhance acidity by stabilizing the deprotonated carboxylate via resonance. Thus, this compound is expected to be more acidic than 2-iodo-3-methylbenzoic acid.

Research Findings and Data Gaps

- Synthetic Challenges : Direct synthesis data for this compound are absent in the reviewed literature. However, methods for analogous compounds (e.g., 2-iodo-5-nitrobenzoic acid) suggest feasible routes .

- Thermal Stability : Hypervalent iodine compounds (e.g., trifluoromethylating reagents) exhibit thermal instability ; the target compound’s stability under heating warrants further study.

- Ecological Impact: While 2-iodo-3-methylbenzoic acid is noted as non-hazardous to ecosystems , the environmental effects of nitro-iodo derivatives remain unstudied.

Biological Activity

5-Iodo-2-methyl-3-nitrobenzoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

This compound is characterized by the presence of iodine, methyl, and nitro substituents on the benzoic acid framework. The synthesis typically involves the iodination of 2-methylbenzoic acid, followed by nitration to introduce the nitro group. The process can be optimized for high yield and purity using specific reagents and conditions, as described in recent studies .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as glioblastoma and ovarian cancer. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Glioblastoma | 15.4 ± 2.1 | Induces ROS production, leading to apoptosis |

| Ovarian Cancer | 12.7 ± 1.8 | DNA damage via oxidative stress |

| Colorectal Cancer | 20.3 ± 3.0 | Interference with cell cycle progression |

Enzyme Inhibition

In addition to its antitumor effects, this compound has been evaluated for its inhibitory effects on various enzymes. Studies have reported that it acts as a nonpeptide inhibitor against specific proteases involved in viral replication, such as SARS-CoV PLpro . The structure-activity relationship indicates that modifications to the substituents can enhance or reduce inhibitory potency.

Table 2: Enzyme Inhibition Data

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 10.5 ± 0.5 | SARS-CoV PLpro |

| Lead Compound | 8.7 ± 0.7 | SARS-CoV PLpro |

In Vivo Studies

In vivo studies have further corroborated the antitumor efficacy of this compound. For instance, animal models treated with this compound showed significant tumor regression compared to control groups. The median survival time was notably extended in treated mice bearing B-16 melanoma cells .

Table 3: In Vivo Efficacy

| Treatment Group | Median Survival Time (days) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | 30 | - |

| Treated | 45 | 65 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, leading to DNA damage.

- Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and viral replication.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in rapidly dividing cancer cells.

Q & A

Q. What synthetic routes are available for preparing 5-Iodo-2-methyl-3-nitrobenzoic acid, and what are their efficiency considerations?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route starts with 2-methylbenzoic acid:

Iodination : Electrophilic iodination at the 5-position using iodine and an oxidizing agent (e.g., HNO₃) in acetic anhydride. Yield optimization requires precise temperature control (0–5°C) to minimize polyiodination .

Nitration : Introduce the nitro group at the 3-position via mixed acid (H₂SO₄/HNO₃) under controlled conditions (≤50°C) to avoid decomposition.

Purification : Recrystallization from ethanol/water yields high-purity product (mp ~219–221°C, extrapolated from analogous iodinated benzoic acids) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data points should researchers expect?

- Methodological Answer :

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.5 (s, 3H, CH₃), δ 8.1–8.3 (aromatic protons) | Confirms methyl and substituent positions. |

| IR | ~1680 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch) | Identifies carboxylic acid and nitro groups. |

| XRD | Crystal lattice parameters, dihedral angles | Validates molecular geometry and packing . |

Advanced Research Questions

Q. How do electronic effects of the nitro and iodo substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing, deactivating substituent, while the iodo group (-I) is weakly ortho/para-directing. Computational studies (e.g., DFT) can model electron density distribution to predict reactivity:

- Hammett parameters (σₘ for -NO₂: +0.71; σₚ for -I: +0.18) indicate competing directing effects.

- Reactivity mapping : Nitro dominance may drive electrophiles to meta positions relative to itself, but steric hindrance from methyl and iodine could alter regioselectivity. Experimental validation via bromination or sulfonation is recommended .

Q. What strategies can resolve contradictions in reported crystallographic data for halogenated nitrobenzoic acid derivatives?

- Methodological Answer : Contradictions often arise from polymorphism or solvent-dependent crystal packing. To address this:

Single-crystal XRD : Use crystals grown from multiple solvents (e.g., DMSO vs. ethanol) to compare unit cell parameters.

Computational modeling : Compare experimental XRD data with density functional theory (DFT)-optimized structures to identify discrepancies.

Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions linked to polymorphic forms .

Q. How can researchers mitigate decomposition of this compound under ambient storage conditions?

- Methodological Answer :

- Storage : Keep in amber glass vials at ≤4°C under inert gas (N₂/Ar) to prevent photolytic or oxidative degradation.

- Stability monitoring : Periodic HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) tracks decomposition products (e.g., loss of iodine or nitro groups). Accelerated aging studies (40°C/75% RH) quantify shelf-life .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Methodological Answer : Variations arise from impurities or polymorphic forms. To reconcile

- Purification : Repeat recrystallization using gradient cooling (e.g., from DMF to water).

- DSC/TGA : Thermogravimetric analysis distinguishes between decomposition and true melting events. For example, a sharp DSC endotherm at 220°C with minimal mass loss confirms purity .

Experimental Design Considerations

Q. How can researchers optimize solvent systems for recrystallizing this compound?

- Methodological Answer : Screen solvents using a solubility gradient approach :

| Solvent | Solubility at 25°C (mg/mL) | Optimal Recrystallization Temp |

|---|---|---|

| Ethanol | 15 | 0–4°C |

| DMF | 120 | 60°C → RT |

| Select ethanol for high purity; use DMF for high recovery. Monitor crystal habit via polarized light microscopy . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.